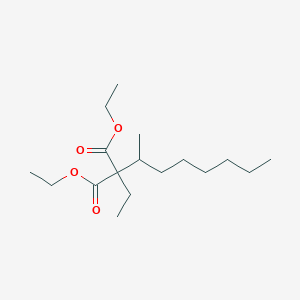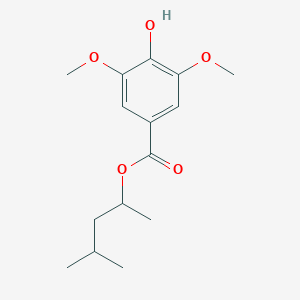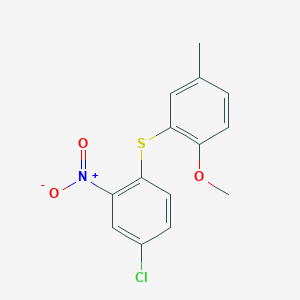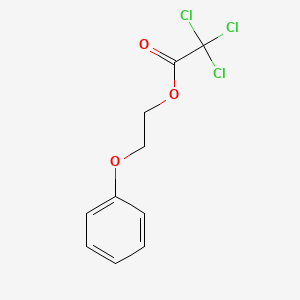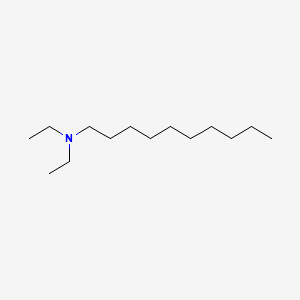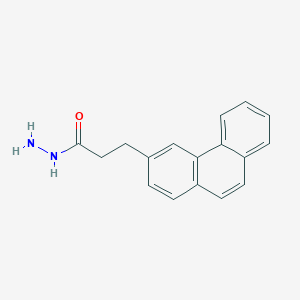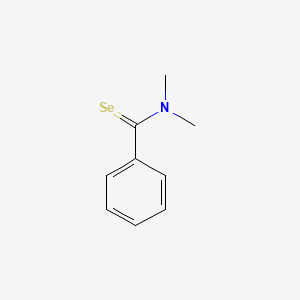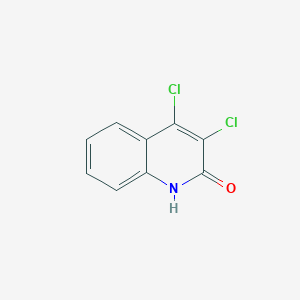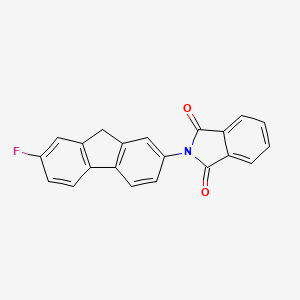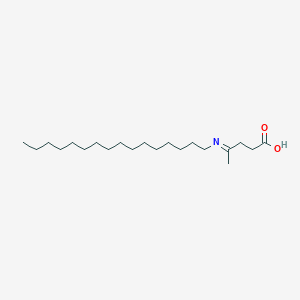![molecular formula C26H45N3O2S B14726862 1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea CAS No. 6299-34-9](/img/structure/B14726862.png)
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and octadecylthiourea. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Used in the development of corrosion inhibitors for metals.
Wirkmechanismus
The mechanism of action of 1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea involves its interaction with various molecular targets. The Schiff base moiety can form coordination complexes with metal ions, which can enhance its biological activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-6-((quinolin-8-ylimino)methyl)phenol: Another Schiff base with similar coordination chemistry properties.
2,3-diamino-4-cyanopyrido[4,3-b]indole: A compound with similar structural features and potential biological activities.
Uniqueness
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the development of surfactants or membrane-active agents.
Eigenschaften
CAS-Nummer |
6299-34-9 |
|---|---|
Molekularformel |
C26H45N3O2S |
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea |
InChI |
InChI=1S/C26H45N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-26(32)29-28-22-23-18-19-24(30)21-25(23)31/h18-19,21-22,30-31H,2-17,20H2,1H3,(H2,27,29,32)/b28-22+ |
InChI-Schlüssel |
ALFYHROIXZCIQP-XAYXJRQQSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=C(C=C(C=C1)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NN=CC1=C(C=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



